molecular formula C13H15N B2705512 ((1S)-1-(2-Naphthyl)ethyl)methylamine CAS No. 885619-30-7

((1S)-1-(2-Naphthyl)ethyl)methylamine

Cat. No. B2705512
CAS RN: 885619-30-7
M. Wt: 185.27
InChI Key: VRPIUODNLOVPNH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1S)-1-(2-Naphthyl)ethyl)methylamine is an organic compound that is used as a building block in organic synthesis . It is also known as (±)-1- (1-Naphthyl)ethylamine, (±)-α-Methyl-1-naphthalenemethylamine . The compound has a molecular weight of 171.24 .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the Williamson ether synthesis, a simple and widely used method in laboratory and industrial synthesis, has been used to study the mechanism and regioselectivity of ether formations .


Molecular Structure Analysis

The molecular structure of ((1S)-1-(2-Naphthyl)ethyl)methylamine can be represented by the linear formula: C10H7CH(CH3)NH2 . The compound contains a naphthyl group, which is a two-ring aromatic system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the electrochemical reduction of 2-acetylnaphthalene gives the isomeric 2,3-di-(2-naphthyl)butane-2,3-diols in good yield .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.621 (lit.), a boiling point of 156 °C/15 mmHg (lit.), and a density of 1.063 g/mL at 25 °C (lit.) .

Mechanism of Action

While the specific mechanism of action for ((1S)-1-(2-Naphthyl)ethyl)methylamine is not mentioned, the mechanism of similar reactions has been studied. For instance, the Williamson ether synthesis involves the reaction of an alkoxide or a phenoxide ion with a primary alkyl halide, a tosylate, or a halide .

Safety and Hazards

The compound is classified under Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 hazard classifications . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling the compound .

Future Directions

The future directions in the study of similar compounds involve the development of new methods for their synthesis and the exploration of their applications. For example, palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines has been studied .

properties

IUPAC Name

(1S)-N-methyl-1-naphthalen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPIUODNLOVPNH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S)-1-(2-Naphthyl)ethyl)methylamine

CAS RN

885619-30-7
Record name methyl[(1S)-1-(naphthalen-2-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.